molecular formula C8H9BrFNO B13193152 6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine

6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine

Cat. No.: B13193152
M. Wt: 234.07 g/mol
InChI Key: WHIJZFRWWMCOCL-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine is a heterocyclic organic compound with the molecular formula C8H9BrFNO It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine typically involves the reaction of 2-fluoro-3-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Amino-substituted pyridines.

Scientific Research Applications

6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluoropyridine
  • 6-Bromo-2-fluoro-3-iodophenylboronic acid
  • 5-Bromo-2-(propan-2-yloxy)pyridine

Uniqueness

6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

6-bromo-2-fluoro-3-propan-2-yloxypyridine

InChI

InChI=1S/C8H9BrFNO/c1-5(2)12-6-3-4-7(9)11-8(6)10/h3-5H,1-2H3

InChI Key

WHIJZFRWWMCOCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=C(C=C1)Br)F

Origin of Product

United States

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